molecular formula C15H23BrN2O B1381269 1-(3-(3-Bromophenoxy)propyl)-4-ethylpiperazine CAS No. 1704069-25-9

1-(3-(3-Bromophenoxy)propyl)-4-ethylpiperazine

Cat. No.: B1381269
CAS No.: 1704069-25-9
M. Wt: 327.26 g/mol
InChI Key: KADQAWPNTLZZFU-UHFFFAOYSA-N
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Description

1-(3-(3-Bromophenoxy)propyl)-4-ethylpiperazine is an organic compound that belongs to the class of piperazines It is characterized by the presence of a bromophenoxy group attached to a propyl chain, which is further connected to an ethyl-substituted piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-(3-Bromophenoxy)propyl)-4-ethylpiperazine typically involves multiple steps. One common method starts with the bromination of phenol to obtain 3-bromophenol. This intermediate is then reacted with 1,3-dibromopropane to form 3-(3-bromophenoxy)propane. The final step involves the reaction of 3-(3-bromophenoxy)propane with 4-ethylpiperazine under basic conditions to yield the target compound.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the use of catalysts. Continuous flow reactors and automated synthesis platforms can be employed to enhance the efficiency and yield of the compound.

Chemical Reactions Analysis

Types of Reactions

1-(3-(3-Bromophenoxy)propyl)-4-ethylpiperazine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom in the bromophenoxy group can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium hydride (NaH) and various nucleophiles. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF).

    Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) or reducing agents like lithium aluminum hydride (LiAlH4) are used.

    Coupling Reactions: Palladium catalysts and boronic acids are commonly employed in Suzuki-Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted piperazines, while coupling reactions can produce more complex aromatic compounds.

Scientific Research Applications

1-(3-(3-Bromophenoxy)propyl)-4-ethylpiperazine has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated as a potential lead compound for the development of new pharmaceuticals.

    Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(3-(3-Bromophenoxy)propyl)-4-ethylpiperazine depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The bromophenoxy group can enhance the compound’s binding affinity to certain targets, while the piperazine ring can modulate its pharmacokinetic properties.

Comparison with Similar Compounds

Similar Compounds

    1-(3-(3-Chlorophenoxy)propyl)-4-ethylpiperazine: Similar structure but with a chlorine atom instead of bromine.

    1-(3-(3-Fluorophenoxy)propyl)-4-ethylpiperazine: Similar structure but with a fluorine atom instead of bromine.

    1-(3-(3-Methylphenoxy)propyl)-4-ethylpiperazine: Similar structure but with a methyl group instead of bromine.

Uniqueness

1-(3-(3-Bromophenoxy)propyl)-4-ethylpiperazine is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. The bromine atom can participate in specific interactions, such as halogen bonding, which can enhance the compound’s properties compared to its chloro, fluoro, or methyl analogs.

Properties

IUPAC Name

1-[3-(3-bromophenoxy)propyl]-4-ethylpiperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23BrN2O/c1-2-17-8-10-18(11-9-17)7-4-12-19-15-6-3-5-14(16)13-15/h3,5-6,13H,2,4,7-12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KADQAWPNTLZZFU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)CCCOC2=CC(=CC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001234781
Record name Piperazine, 1-[3-(3-bromophenoxy)propyl]-4-ethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001234781
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

327.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1704069-25-9
Record name Piperazine, 1-[3-(3-bromophenoxy)propyl]-4-ethyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1704069-25-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Piperazine, 1-[3-(3-bromophenoxy)propyl]-4-ethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001234781
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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